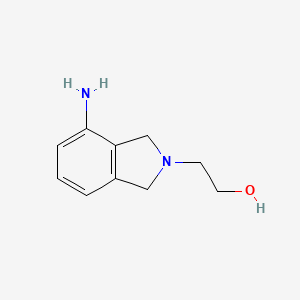

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-1,3-dihydroisoindol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10-3-1-2-8-6-12(4-5-13)7-9(8)10/h1-3,13H,4-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOMZICLRGUPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CCO)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 2 4 Amino 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Ol

Advanced Structural Characterization Methods

Advanced spectroscopic and analytical methods are indispensable for a comprehensive understanding of the three-dimensional structure and intermolecular interactions of complex organic molecules. In the case of 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol, techniques such as Hirshfeld surface analysis, Raman spectroscopy, and Circular Dichroism would provide deep insights into its solid-state packing, vibrational modes, and stereochemical properties.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it provides a detailed picture of how molecules pack together.

For isoindoline (B1297411) derivatives, Hirshfeld analysis reveals the dominant role of hydrogen bonding and other weak interactions in defining the crystal structure. A study on a series of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives highlighted the relative contributions of various intermolecular contacts. These findings offer a model for understanding the potential interactions in the crystal lattice of this compound, which possesses both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrogen and oxygen atoms).

The analysis typically decomposes the Hirshfeld surface into a "fingerprint plot," which summarizes the percentage contribution of different types of atomic contacts. For related isoindoline structures, the contributions are varied, with H···H, O···H, and C···H contacts being the most significant.

Table 1: Representative Intermolecular Contact Contributions for Isoindoline Derivatives from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution Range (%) |

|---|---|

| H···H | 24.4 - 36.5 |

| O···H / H···O | 8.7 - 12.1 |

| C···H / H···C | 5.4 - 10.6 |

| S···H / H···S | 4.5 - 5.6 |

Data is based on a study of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives and is intended to be representative.

Raman spectroscopy provides complementary information to infrared (IR) spectroscopy for elucidating molecular structure. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in identifying the vibrational modes of the isoindoline core and its substituents.

While specific Raman data for the target molecule is unavailable, analysis of related indole-containing compounds like tryptophan and 3-methylindole (B30407) can provide expected vibrational frequencies. The key functional groups in this compound, such as the aromatic ring, the C-N bonds of the isoindoline ring, the N-H vibrations of the amino group, and the O-H and C-O vibrations of the ethanol (B145695) group, would all produce characteristic Raman signals.

Table 2: Expected Characteristic Raman Bands for this compound Based on Related Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| O-H Stretch | 3200 - 3600 |

| N-H Stretch (Amino) | 3300 - 3500 |

| Aromatic C=C Stretch | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1000 - 1260 |

These are generalized ranges based on spectroscopic data of molecules with similar functional groups.

The structure of this compound does not inherently possess a chiral center. However, if a stereocenter were introduced, for instance through substitution on the isoindoline ring or the ethanol side chain, the resulting enantiomers could be characterized using Circular Dichroism (CD) spectroscopy. Vibrational Circular Dichroism (VCD), an extension of this technique, is particularly powerful for determining the absolute configuration of chiral molecules in solution.

A study on a chiral 3,3-disubstituted isoindolinone, dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, successfully employed VCD to determine its absolute configuration. The experimental VCD spectrum, which measures the differential absorption of left and right circularly polarized infrared light, was compared with theoretical spectra calculated using density functional theory (DFT). The agreement between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration.

This approach would be highly valuable for stereochemical analysis if chiral derivatives of this compound were to be synthesized. The VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the chiral molecule, providing a unique fingerprint for each enantiomer.

Table 3: Application of Circular Dichroism to Chiral Isoindoline Derivatives

| Parameter | Description |

|---|---|

| Enantiomeric Purity | The intensity of the CD signal is proportional to the enantiomeric excess (ee), allowing for quantitative measurement. |

| Absolute Configuration | Comparison of experimental VCD spectra with quantum chemical calculations for a known stereoisomer allows for the assignment of the absolute configuration (R/S). |

| Conformational Analysis | VCD is sensitive to the solution-phase conformation of molecules, providing insights into the preferred spatial arrangements of different functional groups. |

Computational and Theoretical Investigations of 2 4 Amino 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. mdpi.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

Electronic Structure Properties (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Two important descriptors are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. dergipark.org.tr The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap indicates a molecule is more reactive. dergipark.org.tr DFT calculations are a standard method for computing these energy levels. dergipark.org.trresearchgate.net For a molecule like 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol, the presence of electron-donating amino and hydroxyl groups would be expected to influence the HOMO and LUMO energy levels.

Interactive Table: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Illustrative Value (eV) | Description |

| HOMO Energy (EHOMO) | - | -5.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -0.80 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 | Indicates chemical reactivity and kinetic stability. dergipark.org.tr |

| Ionization Potential (I) | -EHOMO | 5.50 | Energy required to remove an electron. dergipark.org.tr |

| Electron Affinity (A) | -ELUMO | 0.80 | Energy released when an electron is added. dergipark.org.tr |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 | Measures resistance to change in electron distribution. dergipark.org.tr |

| Electronegativity (χ) | (I + A) / 2 | 3.15 | The power of an atom in a molecule to attract electrons. dergipark.org.tr |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, the MEP would likely show negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are regions with high electron density and are potential sites for electrophilic attack or hydrogen bond donation. researchgate.netembrapa.br The aromatic ring and hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), indicating sites for nucleophilic attack. researchgate.net

Optimized Geometries and Conformational Landscapes

Before electronic properties can be accurately calculated, the molecule's three-dimensional structure must be optimized to find its lowest energy state. Computational methods are used to determine the most stable arrangement of atoms by minimizing the total energy of the system. researchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.netresearchgate.netyoutube.com For a flexible molecule like this compound, which has a flexible ethanolamine (B43304) side chain, multiple low-energy conformations are possible. These conformations can have different energies due to factors like steric hindrance and intramolecular hydrogen bonding. researchgate.netyoutube.com For instance, an intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and the amino group's nitrogen, stabilizing a particular conformer. researchgate.net Theoretical calculations can map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. researchgate.net

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. mdpi.comnih.gov By calculating the harmonic vibrational frequencies, researchers can identify the characteristic stretching, bending, and torsional motions of different functional groups within the molecule. mdpi.comnih.govresearchgate.net These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. researchgate.netnih.gov

For this compound, key vibrational modes would include:

O-H stretching from the alcohol group, typically appearing as a broad band in the IR spectrum. mdpi.com

N-H stretching from the primary amine group.

C-N stretching within the isoindoline (B1297411) ring and the side chain.

C-O stretching from the alcohol.

Aromatic C-H stretching from the benzene (B151609) ring portion of the isoindole.

A comparison of theoretical and experimental spectra can validate the accuracy of the computational model. nih.gov Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical methods and achieve better agreement with experimental results. mdpi.comnih.gov

Interactive Table: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| -OH (Alcohol) | O-H Stretch | 3200-3600 |

| -NH₂ (Amine) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Alkyl Chain | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| -OH (Alcohol) | C-O Stretch | 1050-1260 |

| Amine | C-N Stretch | 1020-1250 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or nucleic acid (target). unar.ac.idthesciencein.orgmdpi.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Target Interaction Prediction in Research Scaffolds

The isoindoline scaffold is present in numerous clinically used drugs and biologically active compounds, highlighting its importance as a "privileged structure" in medicinal chemistry. nih.govmdpi.comrsc.org Molecular docking simulations can be used to screen this compound against various known protein targets to predict potential biological activities. nih.govresearchgate.net

The process involves:

Target Selection: Identifying potential protein targets based on the structural features of the ligand. The isoindoline core is known to interact with targets such as sigma receptors and MDM2-p53. nih.govresearchgate.netresearchgate.net

Docking Simulation: Placing the 3D structure of the ligand into the binding site of the target protein using specialized software. The program then samples numerous orientations and conformations of the ligand within the binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction. mdpi.com

These predictions can guide experimental studies by prioritizing which ligand-target interactions are most promising to investigate in the laboratory.

Understanding Binding Modes for Design of Research Probes

Beyond predicting if a molecule will bind, docking studies provide detailed insights into the specific binding mode —the precise orientation and conformation of the ligand within the target's active site. mdpi.comresearchgate.net This allows researchers to visualize the key intermolecular interactions responsible for binding, such as: researchgate.net

Hydrogen bonds: Formed between the ligand's amino and hydroxyl groups and polar amino acid residues in the protein.

Hydrophobic interactions: Involving the aromatic ring of the isoindoline scaffold and nonpolar residues.

Ionic interactions: If the amino group is protonated, it can form salt bridges with negatively charged residues like aspartate or glutamate.

By understanding these binding modes, chemists can rationally design new molecules, or "research probes," with improved affinity and selectivity. nih.govuel.ac.uk For example, if a docking study reveals an empty hydrophobic pocket near the ligand, a hydrophobic group could be added to the ligand's structure to fill that pocket and enhance binding. This iterative process of computational prediction and chemical synthesis is a cornerstone of modern drug design and the development of chemical tools to study biological systems. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Detailed computational studies are essential for understanding the intricacies of chemical reactions. Such studies can predict the most likely pathways for a reaction to proceed and the energy changes that occur along these pathways.

Due to the absence of specific research on this compound, a data table outlining computationally predicted reaction pathways, including starting materials, intermediates, and calculated energies, cannot be provided.

Transition state analysis is a critical component of computational chemistry that provides insight into the energy barriers of a reaction, thereby determining the reaction rate. This analysis involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy.

No studies have been published that perform a transition state analysis for any key reaction steps involved in the synthesis or subsequent reactions of This compound . Consequently, a data table detailing transition state geometries, activation energies, and imaginary frequencies for key synthetic steps is not available.

Chemical Reactivity and Derivatization of 2 4 Amino 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Ol

Reactions Involving the Amino Group

The primary aromatic amino group in 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol is a versatile site for chemical modification. It can readily undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and reductive amination.

The amino group of isoindoline (B1297411) derivatives can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. nih.gov For instance, the reaction of an amino-isoindoline with an acyl chloride, such as oleoyl (B10858665) chloride, in a suitable solvent would be expected to produce the N-acylated derivative. nih.gov This reaction is a common strategy to introduce lipophilic chains or other functionalities. nih.gov

Similarly, sulfonylation can be achieved by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction leads to the formation of a sulfonamide. The reactivity of the amino group in these reactions is influenced by its nucleophilicity, which can be modulated by the electronic properties of the isoindoline ring system.

Table 1: Examples of Acylation and Sulfonylation Reagents for Amino Groups

| Reagent Type | Specific Reagent | Expected Product |

|---|---|---|

| Acyl Halide | Acetyl chloride | N-(2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl)acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride | N-(2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl)acetamide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl)-4-methylbenzenesulfonamide |

Reductive amination, also known as reductive alkylation, is a powerful method for the formation of secondary and tertiary amines from primary amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the initial formation of an imine or enamine intermediate by the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction of this intermediate to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For this compound, reaction with an aldehyde or ketone under reductive conditions would lead to the formation of a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, especially when sensitive functional groups are present. masterorganicchemistry.com

A subsequent reductive amination with a different aldehyde or ketone can be performed to synthesize a tertiary amine. This stepwise approach allows for the controlled introduction of different alkyl groups onto the nitrogen atom. masterorganicchemistry.com

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Reducing Agent | Expected Product Type |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | Secondary amine (N-methyl) |

| Acetone | Sodium cyanoborohydride | Secondary amine (N-isopropyl) |

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govekb.eg This condensation reaction is typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. ekb.eg

The stability of the resulting imine is influenced by the nature of the carbonyl compound and the substituents on the aromatic ring of the isoindoline moiety. Aromatic aldehydes, for instance, generally form more stable Schiff bases compared to aliphatic aldehydes or ketones. The formation of an intramolecular hydrogen bond between the imine nitrogen and a nearby hydroxyl group can also contribute to the stability of the Schiff base. nih.gov

Table 3: Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Expected Schiff Base Product |

|---|---|

| Salicylaldehyde | 2-(((2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-amine |

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound is also amenable to a range of chemical modifications, including esterification, etherification, and oxidation.

Esterification of the primary alcohol can be achieved by reaction with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst. pearson.com For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. The use of a strong acid catalyst like sulfuric acid is common in Fischer esterification with carboxylic acids. nih.gov

Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial to avoid side reactions, especially with the presence of the amino group.

Table 4: Reagents for Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Base | Expected Product |

|---|---|---|---|

| Esterification | Acetic acid | Sulfuric acid | 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethyl acetate |

| Esterification | Benzoyl chloride | Pyridine | 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethyl benzoate |

| Etherification | Methyl iodide | Sodium hydride | 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethyl methyl ether |

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. libretexts.org

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol all the way to a carboxylic acid. khanacademy.org The presence of the amino group on the aromatic ring may require protection prior to oxidation to prevent undesired side reactions. louisville.edu

Table 5: Oxidizing Agents for the Hydroxyl Group

| Oxidizing Agent | Expected Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde |

| Dess-Martin periodinane (DMP) | 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde |

| Potassium permanganate (KMnO₄) | 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)acetic acid |

Modifications of the Isoindoline Core

Electrophilic Aromatic Substitution (if applicable to 4-amino derivative)

The benzene (B151609) ring of the 4-amino-2,3-dihydro-1H-isoindoline core is susceptible to electrophilic aromatic substitution (SEAr) reactions. The amino group (-NH₂) at the C-4 position is a potent activating group, meaning it increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org This activation is a result of the nitrogen's lone pair of electrons being delocalized into the π-system of the ring through resonance.

The increased electron density is not distributed evenly but is concentrated at the positions ortho and para to the activating group. wikipedia.org In the case of the 4-aminoisoindoline core, the positions ortho to the amino group are C-5 and C-3a (the position of ring fusion), and the para position is C-7. Due to steric hindrance from the fused pyrrolidine (B122466) ring at C-3a, substitution is most likely to occur at the C-5 and C-7 positions. Therefore, the amino group acts as an ortho, para-director for incoming electrophiles.

The general mechanism for electrophilic aromatic substitution involves two main steps. masterorganicchemistry.com First, the aromatic ring's π-electrons attack the electrophile (E⁺), leading to the formation of a positively charged, delocalized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com In the second step, a weak base removes a proton from the carbon atom that formed the new bond with the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting nitro group can be subsequently reduced to another amino group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. However, Friedel-Crafts reactions can be complicated by the presence of the strongly activating amino group, which can coordinate with the Lewis acid catalyst. Protecting the amino group, for instance by converting it to an amide, is often necessary before carrying out these reactions.

The specific outcome and regioselectivity of these reactions on the "this compound" molecule would need to be determined empirically, but the directing effect of the 4-amino group provides a strong theoretical basis for predicting the substitution pattern.

N-Alkylation and N-Acylation of the Isoindoline Nitrogen

The secondary amine nitrogen within the isoindoline ring (N-2) is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at this position.

N-Alkylation involves the formation of a new carbon-nitrogen bond. A common strategy for the N-alkylation of indolines and related N-heterocycles is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.gov This approach utilizes alcohols as alkylating agents in the presence of a metal catalyst, such as iridium or iron complexes. nih.govorganic-chemistry.org The process typically involves the temporary oxidation of the alcohol to an aldehyde or ketone, condensation with the amine to form an iminium ion, and subsequent reduction by the catalyst, which returns the borrowed hydrogen. This method is considered environmentally friendly as it uses alcohols directly and produces water as the main byproduct. organic-chemistry.org

For example, studies on the N-alkylation of indolines have shown that various primary alcohols can be used to install different alkyl groups with good to excellent yields. organic-chemistry.org

| Indoline Derivative | Alcohol | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Indoline | Benzyl (B1604629) alcohol | Tricarbonyl(cyclopentadienone) iron complex | 99 | nih.gov |

| Indoline | 4-Methylbenzyl alcohol | Tricarbonyl(cyclopentadienone) iron complex | 94 | nih.gov |

| Indoline | 1-Butanol | Tricarbonyl(cyclopentadienone) iron complex | 75 | nih.gov |

| 2-Methylindoline | Benzyl alcohol | Tricarbonyl(cyclopentadienone) iron complex | 45 | nih.gov |

N-Acylation introduces an acyl group (R-C=O) onto the isoindoline nitrogen, forming an amide. This is typically achieved by reacting the isoindoline with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. For instance, the reaction of a 5-amino-2,3-dihydro-1H-isoindole derivative with acetyl chloride would yield the corresponding N-acetylated product. americanelements.com These amide derivatives are often more stable and can serve as protecting groups or as key intermediates in further synthetic transformations. nih.gov

Introduction of Substituents at Other Positions of the Isoindoline Ring

Beyond electrophilic substitution on the aromatic ring and reactions at the N-2 position, substituents can also be introduced at the C-1 and C-3 positions of the isoindoline core. The synthesis of isoindoline-based drugs often involves modifications at these positions. mdpi.com The introduction of functionality at these benzylic positions can create chiral centers, leading to stereoisomers with potentially different biological activities.

Methods for substitution at these positions often start from oxidized precursors like phthalimides or isoindolinones. mdpi.com For example, the reduction of a substituted phthalimide (B116566) can lead to a substituted isoindoline. Alternatively, direct C-H functionalization of the isoindoline ring can be a powerful strategy, although achieving regioselectivity between the C-1/C-3 and other positions can be challenging.

2 4 Amino 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Ol As a Research Scaffold and Mechanistic Probe

Exploration of the Isoindoline-Amino Alcohol Scaffold in Chemical Libraries

The isoindoline (B1297411) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govmdpi.com The 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol structure, which combines this isoindoline ring with an amino alcohol moiety, offers multiple points for chemical diversification, making it an excellent candidate for the development of large, diverse chemical libraries aimed at discovering new molecular entities with specific biological activities.

Design and Synthesis of Diverse Analogue Series

The design of analogue libraries around the isoindoline-amino alcohol scaffold focuses on systematically modifying its key components to explore the chemical space and establish structure-activity relationships (SAR). researchgate.netnih.gov The synthetic strategy is modular, allowing for targeted changes at distinct positions of the molecule.

Key areas for modification include:

The Aromatic Ring: Substituents can be introduced onto the benzene (B151609) ring of the isoindoline core to modulate electronic properties, lipophilicity, and steric bulk. This can influence binding affinity and selectivity for biological targets.

The Aromatic Amino Group: The primary amine at the 4-position can be acylated, alkylated, or converted into other functional groups. These modifications can introduce new hydrogen bond donors or acceptors and alter the basicity of the molecule.

The Ethanolamine (B43304) Side Chain: The hydroxyl group can be etherified or esterified, while the stereochemistry of the chiral center introduced by the hydroxyl group can be varied to investigate stereospecific interactions with target proteins. mdpi.com

A representative approach to generating such diversity involves a multi-step synthesis starting from readily available precursors. For instance, substituted phthalic anhydrides can serve as starting materials to introduce diversity on the aromatic ring, which are then reacted with aminoethanol derivatives to form the core structure. nih.gov

Table 1: Exemplar Modifications for Analogue Library Synthesis

| buildModification Site | functionsFunctional Group Variation | sciencePotential Physicochemical Impact |

|---|---|---|

| Aromatic Ring (Positions 5, 6, 7) | -F, -Cl, -Br, -CH3, -OCH3 | Alters lipophilicity, electronic density, and steric profile. |

| Aromatic Amino Group (Position 4) | Acetylation (-NHCOCH3), Sulfonylation (-NHSO2R), Alkylation (-NHR) | Modifies hydrogen bonding capacity and basicity. |

| Ethanol (B145695) Side Chain (-OH) | Etherification (-OR), Esterification (-OCOR), (R/S) Isomers | Changes polarity and introduces stereochemical factors. mdpi.com |

Scaffold Hopping and Structure-Based Design in Research

Scaffold hopping is a key strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach involves replacing the central core of a molecule—in this case, the isoindoline ring—with a different, often isosteric or bioisosteric, scaffold while preserving the spatial orientation of key pharmacophoric elements. nih.govrsc.org The goal is to discover new chemical entities with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable metabolic profile. bohrium.com

For the isoindoline-amino alcohol scaffold, a researcher might replace the isoindoline core with other bicyclic heterocycles like indoline, indazole, or benzimidazole. rsc.orgresearchgate.net This process is frequently guided by structure-based design, where computational models of the target protein's binding site are used to design new scaffolds that can maintain crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) established by the original ligand. The concept is to find a novel backbone that presents the key functional groups—the aromatic amine and the amino alcohol side chain—in a similar three-dimensional arrangement to the parent compound.

Mechanistic Research Applications

Beyond its use in building libraries for drug discovery, the this compound scaffold serves as a valuable tool for fundamental mechanistic research. Its well-defined structure allows for precise modifications to probe molecular interactions and interrogate biological systems in controlled in vitro settings.

Investigations into Molecular Recognition and Binding Interactions

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. Derivatives of the isoindoline scaffold have been used to study molecular recognition with enzymes such as cyclooxygenases (COX-1 and COX-2). nih.govresearchgate.net Through a combination of synthesis, in vitro assays, and computational modeling, researchers can elucidate the specific forces driving the binding event.

Molecular docking studies can predict the binding pose of isoindoline derivatives within an enzyme's active site. nih.gov These models might reveal, for instance, that the aromatic amine forms a critical hydrogen bond with a polar amino acid residue (like Arginine), while the isoindoline ring itself sits (B43327) within a hydrophobic pocket. The hydroxyl group on the ethanolamine side chain could form additional hydrogen bonds, further anchoring the ligand.

Structure-activity relationship (SAR) models correlate the biological activity of a series of analogues with their physicochemical properties. nih.gov Studies on isoindoline derivatives have shown that inhibitory activity against COX enzymes can be strongly correlated with descriptors such as lipophilicity (Log P), molecular volume (V), and solvation energy (Esol), highlighting the importance of steric and thermodynamic factors in molecular recognition. researchgate.net

Table 2: Correlation of Physicochemical Descriptors with COX Inhibitory Activity for Isoindoline Scaffolds

| analyticsPhysicochemical Descriptor | insightsImpact on Molecular Recognition & Activity |

|---|---|

| Volume (V) and Steric Parameters | Crucial for selectivity between COX-1 and COX-2, which have different active site volumes. researchgate.net |

| Solvation Energy (Esol) | Demonstrates the relevance of thermodynamic parameters in the binding process for both COX isoforms. researchgate.net |

| Lipophilicity (Log P) | Correlates well with inhibitory activity, suggesting the importance of hydrophobic interactions. researchgate.net |

| Gibbs Free Energy (ΔG) | Lower ΔG values are associated with a tendency for higher COX-2 inhibition. researchgate.net |

Data derived from studies on related isoindoline derivatives. researchgate.net

Probe Development for Biological System Interrogation (mechanistic, in vitro studies only, no efficacy/clinical)

The isoindoline-amino alcohol scaffold can be adapted to create chemical probes for studying biological pathways in in vitro systems. Unlike therapeutic candidates, the primary purpose of a chemical probe is to selectively interact with a target to elucidate its function, without the need for optimal pharmacological properties.

For example, the scaffold can be functionalized with reporter tags, such as:

Fluorescent Dyes: Attaching a fluorophore allows for visualization of the target protein in cells via microscopy or quantification of binding through fluorescence polarization assays.

Biotin Tags: Biotinylation enables the pull-down and identification of binding partners from cell lysates.

Photo-affinity Labels: Incorporating a photoreactive group allows for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating target identification and mapping of the binding site.

These probes, derived from the this compound structure, can be powerful reagents for mechanistic studies in cell biology and biochemistry, helping to validate targets and understand complex signaling networks. researchgate.net

Development of Synthetic Precursors and Building Blocks

The efficient synthesis of libraries and probes based on the this compound scaffold relies on the availability of versatile synthetic precursors and building blocks. These are organic molecules that contain key structural elements of the target compound and can be readily combined in various ways. nih.govindole-building-block.com

The synthesis of the isoindoline core itself can be achieved through several routes. One common method involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol, providing a sustainable, metal-free approach to the isoindolinone framework. nih.gov Another approach starts with the Friedel-Crafts acetylation of a substituted benzene, followed by degradation, methylation, bromination, and lactam formation to yield a functionalized isoindolinone building block. nih.gov

Key building blocks for synthesizing derivatives of this compound include:

Substituted Phthalimides or Phthalic Anhydrides: These serve as the starting point for the isoindoline ring and allow for the introduction of substituents on the aromatic portion. nih.gov

2-Aminoethan-1-ol: This simple building block provides the N-linked side chain.

Pre-functionalized Isoindolines: A core isoindoline structure with a reactive handle (e.g., a halide or boronic ester) can be prepared and then elaborated through cross-coupling reactions.

The development of robust synthetic routes to these precursors is critical for enabling the rapid and efficient exploration of the chemical space around this versatile scaffold.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity.

While there is no specific documentation on the use of This compound as a reactant in MCRs, its structure suggests potential utility. The primary amino group on the aromatic ring and the secondary amine within the isoindoline core could both participate as nucleophiles. The hydroxyl group could also engage in reactions, for instance, through esterification or etherification as part of a multi-component sequence. Generally, amino alcohols and diamines are valuable building blocks in MCRs for the synthesis of diverse heterocyclic libraries. However, specific examples employing this particular isoindoline derivative remain to be reported in peer-reviewed literature.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure fume hoods or local exhaust ventilation are operational during handling .

- Exposure Mitigation : Avoid dust formation; use closed systems for transfers. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Store in a dry, cool area away from ignition sources. Use inert, airtight containers to prevent degradation .

Q. How can researchers synthesize this compound with optimal purity?

- Methodological Guidance :

- Synthetic Route : Consider copper-catalyzed azide-alkyne cycloaddition (CuAAC) for isoindoline ring formation, as demonstrated in indole-based syntheses. Use PEG-400:DMF (2:1) as a solvent system under nitrogen to minimize oxidation .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (e.g., 70:30 ratio) for intermediate purification. Recrystallization from hot ethyl acetate can improve yield (e.g., 30% yield achieved in analogous indole derivatives) .

- Characterization : Validate purity via TLC and confirm structure using / NMR spectroscopy, referencing δ 8.62 (s, indole NH) and δ 4.59 (t, ethyleneoxy) peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Guidance :

- Multi-Technique Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NMR δ 3.74 (s) may indicate methoxy groups, while HRMS (e.g., m/z 335.1512 [M+H]) confirms molecular weight .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Address discrepancies by re-evaluating solvent effects or tautomeric forms .

Q. How should researchers design ecotoxicological studies to assess environmental persistence and biological impacts?

- Methodological Guidance :

- Environmental Fate Studies : Measure hydrolysis rates under varying pH/temperature. Use HPLC-MS to track degradation products. Assess sorption potential via soil organic carbon-water partitioning coefficients () .

- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (48-hour LC) and algal growth inhibition (72-hour EC). For chronic effects, evaluate genotoxicity via comet assays or micronucleus tests in fish models .

Q. What computational approaches predict structure-activity relationships (SAR) for pharmacological applications?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors). Prioritize π-π stacking (indole ring) and hydrogen bonding (ethanolamine group) as key pharmacophores .

- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) .

Q. How can researchers optimize reaction conditions to improve synthetic efficiency and scalability?

- Methodological Guidance :

- Catalyst Screening : Test alternatives to CuI (e.g., Ru-based catalysts) for higher regioselectivity. Optimize solvent systems (e.g., switch DMF to MeCN for faster kinetics) .

- Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer. For example, achieve >80% yield in scaled-up indole syntheses by reducing reaction time from 12 hours to 2 hours .

Notes on Data Gaps and Contradictions

- Toxicity Data Limitations : If acute toxicity data are unavailable (e.g., LD), use read-across models with structurally similar amines (e.g., 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine) to estimate hazards .

- Environmental Persistence : Prioritize OECD 301 biodegradability testing if no existing data are found. Combine with QSAR predictions for hydrolysis half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.